molecular formula C6H14Cl2N2 B13496162 4,5-Dimethyl-1,2,3,6-tetrahydropyridazine dihydrochloride

4,5-Dimethyl-1,2,3,6-tetrahydropyridazine dihydrochloride

Cat. No.: B13496162
M. Wt: 185.09 g/mol
InChI Key: VBAZJWYHXFPGCD-UHFFFAOYSA-N
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Description

4,5-Dimethyl-1,2,3,6-tetrahydropyridazine dihydrochloride is a heterocyclic organic compound that belongs to the class of tetrahydropyridazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dimethyl-1,2,3,6-tetrahydropyridazine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4,5-dimethyl-1,2-diaminobenzene with a suitable aldehyde or ketone in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is isolated by crystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethyl-1,2,3,6-tetrahydropyridazine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridazine derivatives.

    Reduction: Reduction reactions can convert the compound into its fully saturated analogs.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are introduced at specific positions on the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and halides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Pyridazine derivatives.

    Reduction: Fully saturated tetrahydropyridazine analogs.

    Substitution: Various substituted tetrahydropyridazine derivatives.

Scientific Research Applications

4,5-Dimethyl-1,2,3,6-tetrahydropyridazine dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,5-Dimethyl-1,2,3,6-tetrahydropyridazine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine hydrochloride: Known for its neurotoxic effects and use in Parkinson’s disease research.

    1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone: Used as a polar aprotic solvent in organic synthesis.

Uniqueness

4,5-Dimethyl-1,2,3,6-tetrahydropyridazine dihydrochloride is unique due to its specific substitution pattern and potential applications in various fields. Its structural features allow for diverse chemical modifications, making it a versatile compound for research and development.

Properties

Molecular Formula

C6H14Cl2N2

Molecular Weight

185.09 g/mol

IUPAC Name

4,5-dimethyl-1,2,3,6-tetrahydropyridazine;dihydrochloride

InChI

InChI=1S/C6H12N2.2ClH/c1-5-3-7-8-4-6(5)2;;/h7-8H,3-4H2,1-2H3;2*1H

InChI Key

VBAZJWYHXFPGCD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(CNNC1)C.Cl.Cl

Origin of Product

United States

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